molecular formula C16H21NO B11867776 Isoquinoline, 1,2,3,4,5,6,7,8-octahydro-2-methyl-5-phenoxy- CAS No. 828277-25-4

Isoquinoline, 1,2,3,4,5,6,7,8-octahydro-2-methyl-5-phenoxy-

Cat. No.: B11867776
CAS No.: 828277-25-4
M. Wt: 243.34 g/mol
InChI Key: GOFGHFURVDUNAJ-UHFFFAOYSA-N
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Description

2-Methyl-5-phenoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-phenoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate phenoxy-substituted precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-phenoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

828277-25-4

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

2-methyl-5-phenoxy-3,4,5,6,7,8-hexahydro-1H-isoquinoline

InChI

InChI=1S/C16H21NO/c1-17-11-10-15-13(12-17)6-5-9-16(15)18-14-7-3-2-4-8-14/h2-4,7-8,16H,5-6,9-12H2,1H3

InChI Key

GOFGHFURVDUNAJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)CCCC2OC3=CC=CC=C3

Origin of Product

United States

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